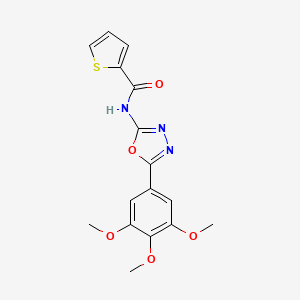
N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mechanism of Action
Target of Action
The primary targets of this compound are proteins such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in various cellular processes, including cell division, stress response, redox homeostasis, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . For instance, it can inhibit tubulin polymerization, which is essential for cell division . The compound’s trimethoxyphenyl (TMP) group plays a critical role in fitting into the binding sites of these proteins .
Biochemical Pathways
The compound affects various biochemical pathways due to its interaction with multiple targets. For example, it can disrupt the cell cycle by inhibiting tubulin polymerization . It can also affect the redox homeostasis by inhibiting TrxR . Furthermore, it can influence gene expression by inhibiting HLSD1 .
Pharmacokinetics
The tmp group, which is a part of the compound, is known to be present in several therapeutically interesting drugs . These drugs have been shown to have good bioavailability . Therefore, it is plausible that this compound may also have favorable ADME properties.
Result of Action
The compound’s action results in various molecular and cellular effects. For instance, it can cause cell cycle arrest due to the inhibition of tubulin polymerization . It can also induce oxidative stress by inhibiting TrxR . Furthermore, it can alter gene expression patterns by inhibiting HLSD1 .
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is its potent anticancer activity. This makes it a valuable compound for cancer research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many future directions for research on N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide. One potential direction is to study its efficacy in combination with other anticancer drugs. Another direction is to investigate its potential use in the treatment of other diseases, such as Alzheimer's disease. Additionally, more research is needed to understand its mechanism of action and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide has been reported using different methods. One of the most commonly used methods is the reaction of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol with 2-bromo-thiophene-3-carboxylic acid in the presence of a base. The reaction leads to the formation of the desired compound in good yield. Other methods involve the use of different thiophene derivatives and carboxylic acids to obtain the desired compound.
Scientific Research Applications
N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide has been used in various scientific research applications. One of the most significant applications is in the field of cancer research. This compound has been shown to exhibit potent anticancer activity against a variety of cancer cell lines. It works by inhibiting the growth of cancer cells and inducing apoptosis. In addition to cancer research, this compound has also been used in the field of neuroscience to study the role of certain receptors in the brain.
properties
IUPAC Name |
N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c1-21-10-7-9(8-11(22-2)13(10)23-3)15-18-19-16(24-15)17-14(20)12-5-4-6-25-12/h4-8H,1-3H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXUJTOKHCSNBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

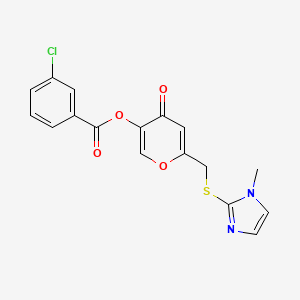
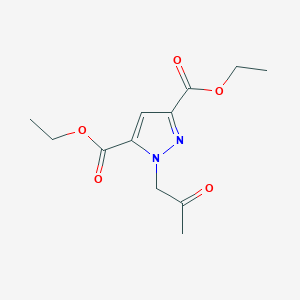

![2-{[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]methyl}benzoic acid](/img/structure/B2902439.png)
![N-(Tert-butyl)-3-[1-(1,1-dioxido-1,2-benzisothiazol-3-YL)hydrazino]propanamide](/img/structure/B2902440.png)
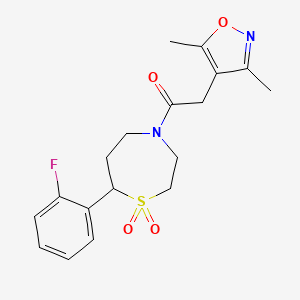
![N-(2-(furan-2-yl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2902443.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2902444.png)

![Tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2902447.png)
![3-(4-Chlorobenzyl)-8-(2-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2902448.png)
![3-(3,4-dimethylphenyl)-5-(2-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2902449.png)
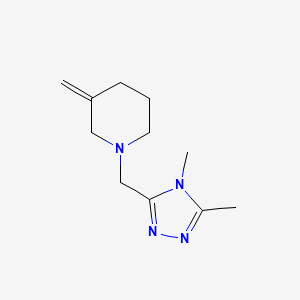
![N-(3-acetamidophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2902454.png)